
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and a hydrochloride salt. Its properties make it valuable in synthetic chemistry, biological research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the reagents and conditions used.
Scientific Research Applications
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions. The compound’s thiazole ring and aminomethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiazole ring.
Aminomethyl propanol: Contains an aminomethyl group but lacks the thiazole ring.
Uniqueness
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C5H10ClN3S |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h2,6H2,1H3,(H2,7,8);1H |
InChI Key |
KKWBVPROAWVLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


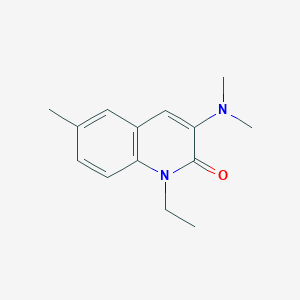


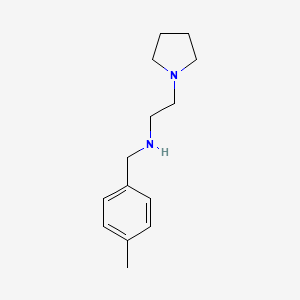
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)



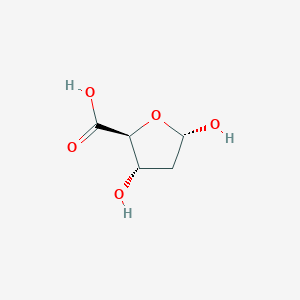
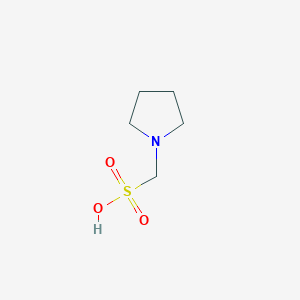
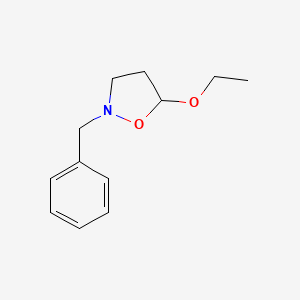
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
